molecular formula C15H17N5O2 B6497162 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946228-94-0

4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B6497162
CAS No.: 946228-94-0
M. Wt: 299.33 g/mol
InChI Key: LKHLDCKKWBHLNI-UHFFFAOYSA-N
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Description

4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Its structure includes a phenyl substituent at the 8-position and a propyl carboxamide group at the 3-position (Figure 1).

Properties

IUPAC Name

4-oxo-8-phenyl-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-2-8-16-13(21)12-14(22)20-10-9-19(15(20)18-17-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHLDCKKWBHLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇N₅O₂
  • Molecular Weight : 299.33 g/mol
  • CAS Number : 946228-94-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : It shows potential as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases. For instance, related compounds have demonstrated IC₅₀ values indicating effective inhibition of these enzymes .

Antioxidant Properties

Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazines can exhibit significant antioxidant activity. For example:

  • Case Study : A related compound demonstrated a dual inhibitory effect against AChE and BChE with IC₅₀ values ranging from 5.4 μM to 10.4 μM . This suggests a potential for neuroprotective effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various studies:

  • In Vitro Studies : It has been tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1), showing promising results in reducing inflammation induced by lipopolysaccharides (LPS) .

Antitumor Activity

Research indicates that compounds within the same class may exhibit selective cytotoxicity against cancer cells:

  • Case Study : Similar derivatives have shown selective cytotoxicity at micromolar concentrations against a range of cancer cell lines, suggesting a mechanism that may involve targeting specific cellular pathways related to tumor growth .

Data Summary

Activity Target/Effect IC₅₀ Values (μM) Reference
Cholinesterase InhibitionAChE/BChE5.4 - 10.4
Anti-inflammatoryIL-6 and TNF-α inhibitionN/A
Antitumor ActivityCytotoxicity in cancer cellsMicromolar range

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit promising anticancer activities. Key findings include:

  • Mechanisms of Action : Compounds similar to this structure can induce apoptosis in cancer cells through pathways such as caspase activation and disruption of microtubule dynamics. For instance, related studies have shown that these compounds can trigger G2/M cell cycle arrest leading to apoptosis in various cancer cell lines.
Cell Line IC50 (µM)
PC-3 (Prostate Cancer)0.85
HepG2 (Liver Cancer)1.81
A549 (Lung Cancer)0.90

This selective cytotoxicity suggests that the compound may be effective against multiple types of cancer.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have indicated that it may act as a free radical scavenger, protecting neuronal cells from oxidative stress and subsequent damage.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis shows that modifications to the imidazo[2,1-c][1,2,4]triazine structure can significantly influence biological activity. For example:

  • Ethoxy Substituent : The presence of an ethoxy group at the para position enhances lipophilicity and may improve cellular uptake, increasing the efficacy of the compound in biological systems.

Synthesis and Evaluation

The synthesis of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multi-step reactions that yield derivatives with varying biological activities. Evaluating these derivatives through in vitro and in vivo models provides insights into their therapeutic potential.

Case Studies

Several case studies have documented the effectiveness of this compound in specific applications:

  • In Vitro Studies on Cancer Cell Lines : Research conducted on prostate and liver cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations.
  • Neuroprotection in Animal Models : In vivo studies have shown that treatment with this compound can significantly reduce neuronal death in models of oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous imidazo-triazine derivatives, focusing on substituent variations, molecular properties, and synthetic strategies.

Table 1: Structural and Substituent Comparisons

Compound Name Phenyl Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (Target) Phenyl Propyl C₁₆H₁₈N₆O₂ 326.36 Balanced lipophilicity, unmodified phenyl
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Fluorophenyl 3-Isopropoxypropyl C₁₉H₂₄FN₅O₃ 401.43 Enhanced binding via fluorine; polar substituent improves solubility
8-(4-Methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Methoxyphenyl 2-(Morpholin-4-yl)ethyl C₁₉H₂₄N₆O₄ 400.43 Methoxy increases solubility; morpholine enhances bioavailability
N-Butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Ethoxyphenyl Butyl C₁₈H₂₃N₅O₃ 357.41 Ethoxy group improves metabolic stability
N-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Fluorophenyl 2-Chlorobenzyl C₂₁H₁₈ClFN₆O₂ 440.86 Halogenated substituents for hydrophobic/halogen bonding interactions

Key Observations:

Phenyl Ring Modifications :

  • The target compound’s unsubstituted phenyl group contrasts with fluorophenyl (electron-withdrawing, ), methoxyphenyl (electron-donating, ), and ethoxyphenyl (bulkier, ) variants. Fluorine and alkoxy groups may enhance target affinity or solubility but could alter metabolic pathways .

N-Substituent Diversity :

  • The propyl group in the target compound offers moderate hydrophobicity. In contrast, polar substituents like morpholinylethyl () or isopropoxypropyl () improve water solubility, while aromatic/halogenated groups (e.g., 2-chlorobenzyl, ) may enhance receptor binding via hydrophobic pockets.

Molecular Weight and Bioavailability: Molecular weights range from 326.36 (target) to 440.86 g/mol ().

Physicochemical and Structural Insights

Table 2: Crystallographic and Interaction Data (Selected Compounds)

Compound Hydrogen Bonding π-π Interactions Crystallographic Space Group Reference
6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one N–H⋯N, N–H⋯O Present Monoclinic P21/c
Target Compound (Inferred) Likely N–H⋯O/N interactions Expected Not reported
  • The triazolo-triazinone derivative () exhibits extensive hydrogen bonding (R₂²(9) motif) and π-π stacking, stabilizing its crystal lattice. Similar interactions are anticipated in the target compound, given its carboxamide and aromatic groups.

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